molecular formula C9H7BrClN3O2 B1472970 Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate CAS No. 1208087-79-9

Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate

Cat. No. B1472970
M. Wt: 304.53 g/mol
InChI Key: NHORKGPBKKWTGJ-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a chemical compound with the CAS Number: 1208087-79-9. It has a molecular weight of 304.53 . The compound is solid in physical form .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate serves as a key intermediate in various chemical syntheses. For instance, its derivative, ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate, was synthesized and evaluated for anti-hepatitis B virus activity, highlighting its potential use in antiviral research (Chen et al., 2011). Another study utilized a similar compound, ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate, to investigate its immunomodulatory and anticancer activities (Abdel‐Aziz et al., 2009).

Application in Heterocyclic Compound Synthesis

The compound is also instrumental in the synthesis of various heterocyclic compounds. A study by Matiichuk et al. (2010) demonstrated its utility in creating pyrazolo[3,4-d]pyridazin-7-ones, showing its versatility in the field of organic chemistry (Matiichuk et al., 2010). Similarly, another research utilized this compound for synthesizing novel heterocycles, which were then tested for their anticancer activity (Abdel-Motaal et al., 2020).

Involvement in Drug Synthesis

Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a critical component in the synthesis of various drugs. Research by Ishimoto et al. (2013) described its use in the streamlined synthesis of inhibitors targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) 2 kinase, which has implications in cancer treatment (Ishimoto et al., 2013).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .

properties

IUPAC Name

ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClN3O2/c1-2-16-9(15)6-4-14-8(12-6)5(10)3-7(11)13-14/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHORKGPBKKWTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)C(=CC(=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate

Synthesis routes and methods

Procedure details

To a suspension of 5-bromo-3-chloro-6-aminopyridazine (15.7 g, 75.3 mmol) in dry DMF (80 mL) was added ethyl bromopyruvate (21.0 mL, 151 mmol) via a syringe. The resulting mixture was stirred at rt for 20 h. The reaction mixture was poured into ice water (300 mL), and the precipitated solid was isolated by filtration, and washed with water (2×50 mL) and Et2O (3×50 mL). The residual solvents in the solid were removed under reduced pressure to give compound 5a as an off-white solid. 1H-NMR (400 MHz, CDCl3) δ (ppm): 8.50 (s, 1H), 7.47 (s, 1H), 4.49 (q, J=7.1 Hz, 2H), 1.44 (t, J=7.1 Hz, 3H).
Quantity
15.7 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
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Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
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Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
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